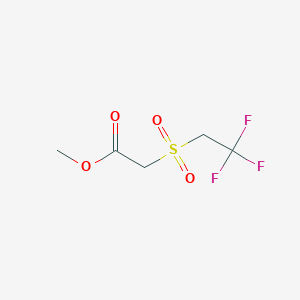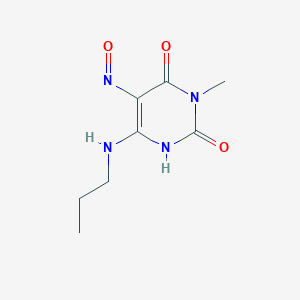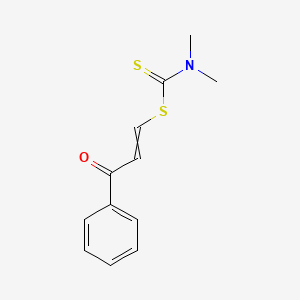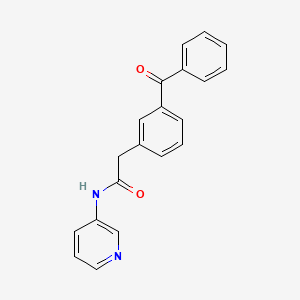![molecular formula C7H19N4O2P B14604582 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea CAS No. 59534-76-8](/img/structure/B14604582.png)
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is a chemical compound with the molecular formula C7H19N4O2P It is known for its unique structure, which includes a phosphoryl group bonded to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various phosphoryl and amine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The dimethylamino groups contribute to the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Bis(dimethylamino)phosphorochloridate
- Bis(dimethylamino)phosphorodiamidate
- Dimethylphosphorylurea
Uniqueness
3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea is unique due to its specific combination of a phosphoryl group with a urea moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
59534-76-8 |
|---|---|
Molecular Formula |
C7H19N4O2P |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
3-[bis(dimethylamino)phosphoryl]-1,1-dimethylurea |
InChI |
InChI=1S/C7H19N4O2P/c1-9(2)7(12)8-14(13,10(3)4)11(5)6/h1-6H3,(H,8,12,13) |
InChI Key |
NYUDRSZLVQICFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)








![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)

![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

